molecular formula C35H26N3PS B2617126 1-(4-methylphenyl)-4-(triphenyl-lambda~5~-phosphanylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione CAS No. 301157-63-1

1-(4-methylphenyl)-4-(triphenyl-lambda~5~-phosphanylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione

Cat. No. B2617126
CAS RN: 301157-63-1
M. Wt: 551.65
InChI Key: AGAAMMVSBRIRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-4-(triphenyl-lambda~5~-phosphanylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione is a useful research compound. Its molecular formula is C35H26N3PS and its molecular weight is 551.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Research has demonstrated the synthesis of various pyrimidine derivatives, including those related to the compound , showing moderate anti-inflammatory activity. For example, the synthesis of 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters has been reported, with some compounds exhibiting comparable activity to indomethacin at certain dosages (Tozkoparan et al., 1999).

Antibacterial Agents

A series of 5-[2-(2-methylprop1-enyl)-1H benzimidazol-1yl]-4,6-diphenyl-pyrimidin-2-(5H)-thione derivatives have been synthesized and evaluated for their antibacterial properties. These compounds showed remarkable activity compared to the standard drug ampicillin, underscoring the potential of such derivatives in developing new antibacterial agents (Sharma et al., 2006).

Antiproliferative Activity

The synthesis of pyrimido[1,2-a]benzimidazole and α-cyanocinnamic acid derivatives from Schiff bases with nitriles containing an active methylene group has led to compounds of interest for biological studies. Selected compounds have shown antiproliferative activity in vitro against neoplastic and normal cell lines, indicating their potential as substrates for further synthesis and as candidates for cancer therapy research (Nowicka et al., 2014).

Organic Light-Emitting Devices (OLEDs)

Research into bipolar alkynylgold(III) complexes containing triphenylamine and benzimidazole moieties has shown promising applications in the fabrication of solution-processable OLEDs. These complexes demonstrate high photoluminescence quantum yield and efficiency, highlighting their potential in the development of high-performance OLEDs with small efficiency roll-off (Tang et al., 2014).

Benzimidazole Synthesis

An environmentally benign synthetic method has been developed for the synthesis of benzimidazoles through acceptorless dehydrogenative condensation of primary alcohols and benzene-1,2-diamine. This method represents a greener approach to producing 2-functionalized benzimidazoles, which are chemically and pharmaceutically significant compounds (Luo et al., 2017).

properties

IUPAC Name

1-(4-methylphenyl)-4-(triphenyl-λ5-phosphanylidene)pyrimido[1,6-a]benzimidazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26N3PS/c1-25-21-23-26(24-22-25)33-37-35(40)32(34-36-30-19-11-12-20-31(30)38(33)34)39(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAAMMVSBRIRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=NC7=CC=CC=C7N26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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